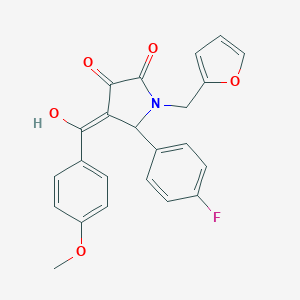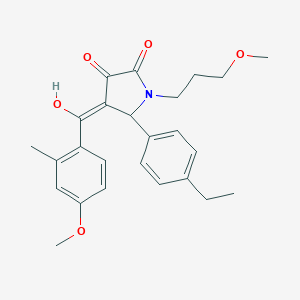![molecular formula C26H28N2O4 B266912 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide, also known as IRBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IRBP belongs to the class of benzamide compounds and has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has also been found to modulate the activity of various receptors such as GABA receptors, which are involved in the regulation of neuronal activity. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to activate various ion channels such as TRPV1 channels, which are involved in the regulation of pain sensation.
Biochemical and Physiological Effects
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to possess a wide range of biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective effects. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has also been found to scavenge various reactive oxygen species, which are involved in oxidative stress-induced cell damage. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has some limitations such as its low bioavailability, which limits its therapeutic potential. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide also has some toxicity concerns, which need to be addressed before its clinical application.
Direcciones Futuras
There are several future directions for research on 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. One of the future directions is to improve the bioavailability of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide by developing novel drug delivery systems such as nanoparticles and liposomes. Another future direction is to investigate the potential of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide in combination with other drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide and its cellular targets.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenyl-4-isopropoxybenzoate to form the benzamide compound, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the metastatic potential of cancer cells. In Alzheimer's disease research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In Parkinson's disease research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to protect dopaminergic neurons from oxidative stress-induced cell death. In diabetes research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to improve glucose tolerance and insulin sensitivity.
Propiedades
Nombre del producto |
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide |
|---|---|
Fórmula molecular |
C26H28N2O4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-propan-2-yloxy-N-[2-[(4-propan-2-yloxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30) |
Clave InChI |
ZQPQBKBIEPBIFK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)



![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)

![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)